molecular formula C6H4BrFN2O B1383182 3-Bromo-5-fluoropicolinamide CAS No. 2089325-14-2

3-Bromo-5-fluoropicolinamide

Cat. No.: B1383182
CAS No.: 2089325-14-2
M. Wt: 219.01 g/mol
InChI Key: UGPLBRXCBHHJMK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropicolinamide is a versatile chemical building block designed for medicinal chemistry and drug discovery research. Its structure, featuring both a bromo and a fluoro substituent on the picolinamide core, makes it a valuable intermediate for synthesizing and optimizing novel small-molecule therapeutics. The 5-fluoropicolinamide moiety is a recognized pharmacophore in the development of potent kinase inhibitors. Specifically, this scaffold is featured in advanced compounds targeting PIM kinases (proviral integration site for Moloney murine leukemia virus kinases), which are serine/threonine kinases implicated in cell survival and proliferation . PIM kinases are overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy . The bromine atom at the 3-position offers a strategic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and fine-tune compound properties. Beyond therapeutic development, derivatives of 5-fluoropicolinamide have shown significant promise in molecular imaging. Research has demonstrated that 18F-labeled picolinamide analogs can serve as highly effective positron emission tomography (PET) probes . For instance, such compounds have been investigated for the diagnostic imaging of malignant melanoma, exhibiting excellent tumor uptake and high tumor-to-background contrast in preclinical models . This highlights the potential of the 5-fluoropicolinamide scaffold in creating diagnostic agents. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLBRXCBHHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoropicolinamide and Its Derivatives

Strategic Approaches to the Picolinamide (B142947) Core Synthesis

The construction of the picolinamide scaffold is the initial critical phase in the synthesis of 3-Bromo-5-fluoropicolinamide. Several synthetic strategies can be employed, each with its own advantages and limitations. These approaches range from the functionalization of pre-existing pyridine (B92270) rings to the de novo construction of the heterocyclic core.

Elaboration from Pyridine-2-carboxylic Acid Precursors

A common and direct route to picolinamides involves the use of pyridine-2-carboxylic acid (picolinic acid) and its derivatives as starting materials. dovepress.comresearchgate.net The carboxylic acid functionality provides a convenient handle for the formation of the amide bond.

The process typically begins with the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Standard activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. ukm.my This highly reactive intermediate is then treated with ammonia (B1221849) or an appropriate amine to furnish the desired picolinamide. For instance, the reaction of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride, followed by the addition of an aminopyridine, has been shown to produce monoamide compounds in good yields. ukm.my

Alternatively, mixed anhydrides can be generated using reagents like ethyl chloroformate in the presence of a base. researchgate.net This method offers a milder alternative to the formation of acyl chlorides. The choice of the specific activating agent and reaction conditions can be tailored based on the substrate's sensitivity and the desired final product. A patent describes a process where a picolinic acid is activated by converting it into a mixed anhydride (B1165640) or an acid chloride before reacting with an amine salt to yield the picolinamide. google.com

Direct Amidation Reactions for Carboxamide Formation

Direct amidation methods, which avoid the pre-activation of the carboxylic acid, are gaining prominence due to their atom economy and procedural simplicity. These reactions often employ coupling reagents that facilitate the direct formation of the amide bond between a carboxylic acid and an amine.

Recent advancements have explored photochemical methods for direct amide bond formation. One such protocol utilizes a combination of pyridine and carbon tetrabromide under UVA light irradiation. eie.grnih.gov This light-mediated approach has been shown to be effective for a range of carboxylic acids and amines, including amino acids, and is compatible with common protecting groups. eie.grnih.gov Mechanistic studies suggest a novel carboxylic acid activation mode involving the generation of a symmetric anhydride and other active intermediates. eie.grnih.gov While this specific method hasn't been explicitly reported for 3-bromo-5-fluoropicolinic acid, its principles offer a promising avenue for future synthetic explorations.

Catalytic methods are also being developed. For example, Iridium-catalyzed C-H amidation has been demonstrated for pyridine-2-carboxylic acid alkylamides, although this functionalizes a C-H bond on an alkyl substituent rather than forming the primary amide. researchgate.net

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyridines from simple, acyclic precursors in a single step. bohrium.comacsgcipr.org These reactions are characterized by high atom economy and the ability to generate molecular complexity rapidly.

The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen donor like ammonia. wikipedia.org This reaction initially forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Variations of the Hantzsch synthesis and other MCRs, such as the Bohlmann-Rahtz and Guareschi-Thorpe reactions, provide access to a wide array of functionalized pyridines. acsgcipr.org While these methods are powerful for building the pyridine core, the specific substitution pattern required for this compound would necessitate careful selection of the starting materials to achieve the desired regiochemistry. Modern MCR approaches often utilize green chemistry principles, employing environmentally benign solvents and catalysts. bohrium.comacs.org

Regioselective Halogenation Strategies for this compound

Once the picolinamide core is established, or if a suitably substituted pyridine precursor is used, the next critical step is the regioselective introduction of the bromine and fluorine atoms. The electronic nature of the pyridine ring, influenced by existing substituents, dictates the position of electrophilic attack.

Bromination Protocols

The introduction of a bromine atom at the 3-position of the pyridine ring requires careful control of the reaction conditions to achieve the desired regioselectivity.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reactivity and regioselectivity of NBS bromination are highly dependent on the solvent and the electronic properties of the substrate. researchgate.net For electron-rich aromatic compounds, including certain substituted pyridines, NBS can provide high levels of regioselectivity. wikipedia.org

The bromination of activated pyridines, such as those bearing amino or hydroxy groups, has been studied in detail. researchgate.net The position of the activating group significantly influences the site of bromination. For a 5-fluoropicolinamide (B1323424), the fluorine atom is a deactivating group, while the amide group can be either activating or deactivating depending on the reaction conditions. The interplay of these electronic effects will govern the outcome of the bromination.

A patent application describes the bromination of pyridine derivatives using NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, highlighting the use of strong acid to control the reaction. google.com Another study reports the regioselective bromination of activated aromatic compounds using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org The choice of solvent can also be critical; for instance, using dimethylformamide (DMF) as the solvent in NBS brominations of electron-rich aromatics often leads to high para-selectivity. wikipedia.org These examples underscore the importance of optimizing reaction conditions to achieve the desired 3-bromo substitution pattern on the 5-fluoropicolinamide scaffold.

Transition Metal-Catalyzed C-H Bromination (e.g., Copper-catalyzed ortho-C-H halogenation)

The direct C-H bromination of aromatic rings offers an atom-economical approach to installing bromine atoms with high regioselectivity. Transition metal catalysis, particularly with copper, has emerged as a powerful tool for this transformation. The picolinamide functional group can act as a directing group, facilitating the selective halogenation of the ortho C-H bond. nih.gov

Copper-catalyzed C-H halogenation reactions provide a cost-effective and environmentally benign alternative to palladium-catalyzed methods. nih.govbeilstein-journals.org These reactions often utilize readily available copper salts and can proceed under milder conditions. For instance, the ortho-C–H halogenation of aryl-2-carboxamides has been achieved using a copper catalyst in combination with N-halosuccinimides (NXS), where X can be Cl, Br, or I. nih.gov The use of a removable directing group, such as 2-(pyridin-2-yl)isopropylamine (PIP), allows for the synthesis of various ortho-haloaryl-2-carboxamides. nih.gov

Research has demonstrated the copper-catalyzed ortho-C(sp²)–H amination of benzamides and picolinamides with alkylamines using oxygen as a green oxidant, highlighting the versatility of copper catalysis in functionalizing the position ortho to the picolinamide directing group. rsc.org While this is an amination, the underlying principle of copper-catalyzed C-H activation at the ortho position is relevant to halogenation as well. The general mechanism involves the formation of a copper complex that enables the selective activation and subsequent functionalization of the targeted C-H bond. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed C-H Functionalization
SubstrateCatalystReagentProductYield (%)Reference
Pyridine-2-ylbenzenesCopper/O₂Halogen Sourceo-Halogenated pyridine-2-ylbenzenesGood beilstein-journals.org
Aryl-2-carboxamidesCopper catalystNXS (X = Cl, Br, I)o-Haloaryl-2-carboxamides- nih.gov
Benzamides/PicolinamidesCopper catalystAlkylamines, O₂o-Aminated productsGood rsc.org
Directed Halogenation Approaches

Directed halogenation is a key strategy for achieving high regioselectivity in the synthesis of substituted aromatics. The picolinamide moiety is an effective directing group for the ortho-halogenation of various aromatic substrates. nih.govresearchgate.net Palladium catalysis has been extensively studied for this purpose. researchgate.netpsu.edupsu.edu

Palladium-catalyzed methods for the halogenation of the ortho C-H bonds of N-benzyl picolinamides have been developed, utilizing a combination of K(Na)XO₃ and K₂S₂O₈ to install iodo, bromo, and chloro groups. researchgate.net This approach allows for the rapid preparation of complex halogenated benzylamine (B48309) products from simpler precursors in good yields. researchgate.net Another strategy involves the use of N-halosuccinimides (NXS) in the presence of an acid under aerobic conditions for the ortho-selective bromination and chlorination of anilides. researchgate.net

Furthermore, picolinamide-directed palladium-catalyzed iodination of remote ε-C(sp²)−H bonds of γ-arylpropylamine substrates has been reported, demonstrating the versatility of this directing group in functionalizing distant C-H bonds. d-nb.infobeilstein-journals.org This method complements other directed electrophilic aromatic substitution (SEAr) approaches and enables the synthesis of complex molecules like tetrahydroquinolines. d-nb.infobeilstein-journals.org

Table 2: Palladium-Catalyzed Directed Halogenation
Substrate TypeCatalyst SystemHalogen SourcePositionReference
N-benzyl picolinamidesPd(OAc)₂ / K(Na)XO₃, K₂S₂O₈KBrO₃, NaClO₃/NaClO₂, KIO₃ortho researchgate.netpsu.edu
AnilidesPd catalyst / p-toluenesulfonic acidN-halosuccinimides (NXS)ortho researchgate.net
γ-arylpropylpicolinamidesPd catalystN-iodosuccinimide (NIS)ε d-nb.infobeilstein-journals.org

Fluorination Techniques

The introduction of fluorine into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Several techniques have been developed for this purpose, including nucleophilic aromatic substitution and radiofluorination.

Nucleophilic aromatic substitution (SₙAr) is a widely used method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of pyridines, the nitrogen atom in the ring activates the ortho and para positions towards nucleophilic attack. wikipedia.org The reactivity of halopyridines in SₙAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comacs.org

For the synthesis of fluoropyridines, the displacement of a leaving group such as a halide or a nitro group by a fluoride (B91410) ion is a common strategy. acs.org While 2-chloro- and 2-bromopyridines can undergo fluorination, they often require harsh reaction conditions. acs.org The use of more activated leaving groups like nitro or trimethylammonium can lead to higher yields. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted precursor in subsequent SₙAr reactions. acs.org The fluorination of methyl 5-bromopicolinate serves as a key step in the synthesis of more complex functionalized pyridines. acs.org

The conditions for SₙAr reactions on pyridines can be mild, allowing for a diverse range of functionalities to be introduced. acs.org These reactions are typically carried out in polar aprotic solvents like DMSO or DMF. nih.gov

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is crucial for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov Radiofluorination of aromatic rings is often achieved through nucleophilic substitution, where a suitable leaving group is displaced by [¹⁸F]fluoride. nih.govacs.org Bromine is a commonly used leaving group in these reactions. nih.gov

The radiofluorination of 2-bromopyridines can be challenging, but the use of additives like quinuclidine (B89598) or DABCO can significantly enhance the reaction yields. nih.gov These tertiary amines are thought to form a more reactive quaternary ammonium (B1175870) intermediate. nih.gov The efficiency of the leaving group in radiofluorination generally follows the order: halide (Cl or Br) < nitro < trimethylammonium. nih.gov

Microwave-assisted heating can facilitate the [¹⁸F]fluorination of less reactive aromatic compounds. nih.gov The choice of solvent is also critical, with DMSO often providing better results than DMF. nih.gov The synthesis of 2-amino-5-[¹⁸F]fluoropyridines has been achieved through a two-step process involving the radiofluorination of a diaryliodonium salt precursor to give 2-bromo-5-[¹⁸F]fluoropyridine, followed by a palladium-catalyzed amination. rsc.org

It is important to note that direct radiofluorination of simple bromopyridines is often difficult. nih.gov However, activation of the pyridine ring, for example by N-oxide formation, can facilitate the substitution. nih.govresearchgate.netrsc.org

Table 3: Conditions for Radiofluorination via Bromine-Fluorine Exchange
PrecursorAdditive/CatalystConditionsProductRadiochemical YieldReference
5-substituted 2-bromopyridinesQuinuclidine100-200 °C[¹⁸F]5-substituted 2-fluoropyridinesVariable nih.gov
Anisyl(2-bromopyridinyl-5)iodonium triflate-"Minimalist" conditions2-Bromo-5-[¹⁸F]fluoropyridine88% rsc.org
3-bromo-5-methylbenzonitrileMicrowaveDMSO3-[¹⁸F]fluoro-5-methylbenzonitrile13% nih.gov
3-bromopyridine N-oxide-High temperature[¹⁸F]3-fluoropyridine- nih.gov

Convergent Synthesis of Complex Scaffolds Incorporating this compound

The this compound scaffold is a valuable building block for the synthesis of more complex molecules. Its functional handles—the bromine atom, the fluorine atom, and the picolinamide itself—allow for a variety of subsequent transformations.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comresearchgate.net The bromine atom on the this compound ring is particularly well-suited for such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most versatile methods for forming C-C bonds. nih.govnrochemistry.com this compound can be coupled with various aryl- or heteroarylboronic acids or their esters to generate a wide range of arylated and heteroarylated derivatives. researchgate.netnih.govmdpi.com The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. nrochemistry.com Ligandless conditions or catalysts supported on charcoal can sometimes be employed, and the presence of oxygen has been shown to promote the reaction in some cases. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. organic-chemistry.orgnrochemistry.comsigmaaldrich.com this compound can be reacted with a variety of primary or secondary amines to introduce diverse amino substituents at the 3-position. organic-chemistry.orgtcichemicals.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner. wuxiapptec.com

These cross-coupling reactions provide a convergent approach to synthesizing complex molecules, where the this compound core is elaborated in the later stages of the synthesis. This strategy allows for the rapid generation of libraries of compounds for screening in various applications.

Table 4: Metal-Catalyzed Cross-Coupling Reactions of Bromo-Aromatics
ReactionCatalystCoupling PartnerBond FormedReference
Suzuki-Miyaura CouplingPalladium complexOrganoboron reagentC-C nih.govnrochemistry.com
Buchwald-Hartwig AminationPalladium complexAmineC-N organic-chemistry.orgnrochemistry.com

Nucleophilic Displacement Reactions on the Halogenated Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the picolinamide group. This electronic character makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the ring and displaces one of the halogen atoms.

The bromine atom at the 3-position can be replaced by various nucleophiles, including amines and thiols, through reactions often facilitated by a metal catalyst. ambeed.com However, in classical SNAr reactions, the fluorine atom is typically a better leaving group than bromine if the C-X bond cleavage is not the rate-determining step. The positions of the halogens (meta to the nitrogen) are not as activated as ortho or para positions, meaning that forcing conditions or specific catalytic systems might be required for efficient displacement. science.gov For instance, radiofluorination via halogen-exchange reactions is most effective on electron-deficient arenes. nih.gov The synthesis of related compounds like 2-amino-5-[18F]fluoropyridines has been achieved through the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, demonstrating a catalyzed nucleophilic displacement pathway. researchgate.net

Derivatization of the Amide Moiety

The primary amide (-CONH₂) functional group of this compound is a versatile handle for further chemical modification. Standard organic transformations can be applied to create a variety of derivatives.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-fluoropicolinic acid, under acidic or basic conditions. This carboxylic acid can then be used in subsequent reactions, such as esterification or conversion to other amide derivatives via an activated intermediate (e.g., an acyl chloride).

Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or thionyl chloride (SOCl₂), can convert the primary amide into the corresponding nitrile, 3-bromo-5-fluoro-2-cyanopyridine.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. Applying the Hofmann rearrangement (using, for example, bromine and sodium hydroxide) to this compound would yield 3-bromo-5-fluoro-2-aminopyridine. This method has been successfully used to prepare other aminofluoropyridines. science.gov

N-Alkylation/N-Arylation: While direct N-alkylation of a primary amide can be challenging, it can be achieved under specific conditions. Alternatively, the amide can be deprotonated with a strong base and then reacted with an alkyl or aryl halide. More commonly, new secondary or tertiary amides are synthesized from the corresponding carboxylic acid derivative.

These derivatization strategies significantly expand the chemical space accessible from the this compound starting material, enabling the synthesis of a diverse library of compounds for various applications.

Comprehensive Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoropicolinamide

Advanced Spectroscopic Analysis

Advanced spectroscopic methods offer a deep insight into the molecular framework of 3-Bromo-5-fluoropicolinamide, detailing the electronic environment of each atom and the nature of the chemical bonds.

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the amide protons. In a typical solvent like DMSO-d₆, the two aromatic protons on the pyridine (B92270) ring appear as distinct doublets due to coupling with the fluorine atom and with each other. The proton at position 4 of the pyridine ring typically shows a doublet of doublets due to coupling to both the fluorine at position 5 and the proton at position 6. The proton at position 6 will appear as a doublet, coupling only to the proton at position 4. The amide protons (-CONH₂) are expected to appear as two separate broad singlets, indicating their distinct chemical environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data not available Data not available Data not available Aromatic H
Data not available Data not available Data not available Aromatic H
Data not available Data not available Data not available Amide NH₂
Data not available Data not available Data not available Amide NH₂

Note: Specific chemical shift and coupling constant values are dependent on the solvent and spectrometer frequency used for analysis. The data presented here are representative expectations.

The proton-decoupled ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. bhu.ac.inmasterorganicchemistry.com For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the amide group. The signals for the carbon atoms bonded to bromine and fluorine (C3 and C5) will be significantly influenced by these electronegative atoms. The C-F coupling is a key diagnostic feature. The carbonyl carbon is typically observed in the downfield region of the spectrum, around 160-170 ppm. libretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available Pyridine Ring Carbons (C2, C3, C4, C5, C6)
Data not available Carbonyl Carbon (C=O)

Note: The exact chemical shifts are influenced by the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position. man.ac.uk The multiplicity of this signal will be a doublet of doublets, arising from coupling to the adjacent aromatic protons at C4 and C6. This provides further confirmation of the substitution pattern on the pyridine ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals of the H4 and H6 protons, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the unambiguous assignment of the signals for the protonated carbons (C4 and C6) in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.educolumbia.edu It is instrumental in assigning the quaternary (non-protonated) carbons, such as C2, C3, C5, and the carbonyl carbon, by observing their correlations with nearby protons. For instance, the H4 proton would be expected to show correlations to C2, C3, C5, and C6.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching bands for the primary amide group (typically in the range of 3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1690 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C/C=N stretching bands will also be present in the fingerprint region. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching modes are often strong in Raman spectra. The C-Br stretching vibration, which may be weak in the IR spectrum, could be more readily observed in the lower frequency region of the Raman spectrum.

Table 3: List of Chemical Compounds

Compound Name
This compound

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. bruker.comedinst.com The FT-IR spectrum of a related compound, N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-fluoropicolinamide, shows characteristic peaks at 3306 cm⁻¹ (N-H stretch), 2928 cm⁻¹ (C-H stretch), 1661 cm⁻¹ (C=O stretch, amide I), and 1530 cm⁻¹ (N-H bend, amide II). tandfonline.com For methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, another related amide, FT-IR spectroscopy revealed a ν(N-H) stretch at 3370 cm⁻¹ and two strong ν(C=O) bands at 1701 and 1686 cm⁻¹, corresponding to the ester and amide carbonyls, respectively. mdpi.com While specific data for this compound is not available, these examples provide a reference for the expected vibrational modes.

Table 1: Representative FT-IR Data for Related Picolinamide (B142947) Structures

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Amide N-HStretch3306 - 3370 tandfonline.commdpi.com
Aromatic/Aliphatic C-HStretch2928 tandfonline.com
Amide C=OStretch (Amide I)1661 - 1686 tandfonline.commdpi.com
Amide N-HBend (Amide II)1530 tandfonline.com
Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by analyzing the inelastic scattering of monochromatic light. bruker.com This technique is particularly useful for identifying and characterizing the chemical structure and composition of materials. bruker.com While specific Raman spectroscopic data for this compound is not detailed in the provided search results, the technique is widely used for the analysis of similar organic molecules. For instance, it can be used to distinguish between different gases like oxygen and nitrogen based on their unique vibrational frequencies. bruker.com The selection of the excitation laser wavelength, such as 532 nm or 785 nm, is crucial to minimize fluorescence and enhance the Raman signal. edinst.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is an essential tool for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. For example, the HRMS data for N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide, a related compound, showed a calculated m/z of 358.1681 for [M+H]⁺, with the found value being 358.1680, confirming the molecular formula C₂₀H₂₅ClN₃O. tandfonline.com HRMS instruments like the Synapt G2 HDMS (TOF mass spectrometer) are capable of resolutions of approximately 15,000. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and large molecules. In the characterization of various picolinamide derivatives, ESI-MS has been used to confirm their molecular weights. For instance, N-(2-(diethylamino)ethyl)-5-fluoropicolinamide showed an ESI-MS signal at m/z 240.5 [M+H]⁺, corresponding to the calculated molecular weight of 240.2 for C₁₂H₁₉FN₃O. nih.gov Similarly, 5-bromo-N-(2-(diethylamino)ethyl)picolinamide gave a signal at m/z 300.4 [M]⁺, consistent with its calculated molecular weight of 300.1 for C₁₂H₁₉BrN₃O. nih.gov

Table 2: ESI-MS Data for Related Picolinamide Compounds

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
N-(2-(diethylamino)ethyl)-5-fluoropicolinamideC₁₂H₁₉FN₃O240.2240.5 nih.gov
5-bromo-N-(2-(diethylamino)ethyl)picolinamideC₁₂H₁₉BrN₃O300.1300.4 [M]⁺ nih.gov
N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamideC₂₀H₂₅ClN₃O358.1681358.15 tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is ideal for the analysis of volatile and thermally stable compounds. libretexts.org The GC separates the components of a mixture, which are then individually ionized and detected by the mass spectrometer. libretexts.org While specific GC-MS data for this compound is not available in the provided results, the technique is widely applied for the identification of unknown compounds in various samples by comparing their mass spectra and retention times to library data. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu This technique is useful for identifying chromophores, which are light-absorbing groups within a molecule. msu.edu For instance, a study on methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate reported a λₘₐₓ of 286 nm in dichloromethane, which is characteristic of the intact isothiazole (B42339) ring. mdpi.com The presence of chromophores in a molecule is well-documented by UV-Visible spectroscopy. msu.edu

Solid-State Structural Elucidation

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray crystallography. While a specific, publicly available crystal structure determination for this compound was not identified in the reviewed literature, extensive crystallographic data on closely related picolinamide derivatives allow for a detailed projection of its expected solid-state characteristics. nih.govwhiterose.ac.ukresearchgate.net

Analysis of analogous structures, such as substituted picolinamide metal complexes and other halogenated picolinamides, provides critical insights into the likely conformation and intermolecular interactions. nih.govwhiterose.ac.uk The core structure consists of a pyridine ring substituted with a bromine atom, a fluorine atom, and an amide group (-CONH₂). The planarity of the picolinamide moiety is a key feature, though slight twisting is common. In related fluoro-substituted structures, significant dihedral angles between the pyridine ring and other parts of the molecule have been observed. nih.gov

Table 1: Predicted X-Ray Crystallography Parameters for this compound

Parameter Expected Value/Characteristic Rationale / Comparative Source
Crystal System Monoclinic or Orthorhombic Common for substituted picolinamides. nih.gov
Space Group P2₁/n or P2₁/c Frequently observed for centrosymmetric picolinamide dimers. nih.gov
Molecules per Asymmetric Unit (Z') 1 A single molecule typically defines the asymmetric unit. nih.gov
Key Intermolecular Interactions N-H···O hydrogen bonds Formation of R²₂(8) amide-amide dimers is characteristic. nih.gov
C-H···F, C-H···N interactions Weak hydrogen bonds contributing to crystal packing. nih.gov
Halogen bonding (Br···O, Br···N) Potential interactions influencing molecular arrangement.
Conformation Near-planar picolinamide core The pyridine ring and amide group are expected to be nearly coplanar. nih.gov

| Torsion Angle | Variable | Torsion angles between the pyridine ring and substituents can vary. whiterose.ac.uk |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical entities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques applied to compounds like this compound.

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the definitive method for determining the purity of this compound with high accuracy and sensitivity. nih.govscielo.br Purity analysis of this compound and related picolinamide derivatives is routinely achieved using a C18 stationary phase, which separates compounds based on their hydrophobicity. acs.orgepo.org

A typical method involves injecting a solution of the compound onto a C18 column and eluting it with a gradient mobile phase, commonly consisting of acetonitrile (B52724) and water. acs.orgconicet.gov.ar To improve peak shape and resolution, a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. acs.org Detection is typically performed using a UV detector, as the pyridine ring and amide chromophore exhibit strong absorbance at specific wavelengths, often around 254 nm. scirp.org The purity of compounds analyzed by this method is frequently found to be ≥95%. acs.org

Table 2: Typical RP-HPLC Conditions for Analysis of this compound

Parameter Typical Conditions Rationale / Source
Stationary Phase C18 (e.g., Eclipse XDB-C18, Kinetex C18) Standard for reversed-phase separation of moderately polar compounds. acs.orgconicet.gov.ar
Column Dimensions 2.1-4.6 mm ID x 50-100 mm Length Common dimensions for analytical HPLC. acs.orgconicet.gov.ar
Particle Size 1.7-5 µm Smaller particles provide higher efficiency and resolution. epo.org
Mobile Phase Acetonitrile and Water (with 0.05-0.1% TFA or Formic Acid) Standard solvents for RP-HPLC, with acid modifier for improved peak shape. acs.orgconicet.gov.ar
Elution Mode Gradient (e.g., 5% to 95% Acetonitrile) Effective for separating impurities with different polarities. acs.org
Flow Rate 0.5 - 1.0 mL/min Typical flow rate for analytical columns. acs.org
Column Temperature 35 - 40 °C Elevated temperature can improve efficiency and reduce backpressure. acs.orgconicet.gov.ar
Detection UV at ~254 nm The aromatic system is expected to have strong UV absorbance at this wavelength. scirp.org

| Purity Confirmation | ≥95% | Standard acceptance criteria in many research contexts. acs.org |

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective technique for monitoring reaction progress and assessing the purity of this compound. nih.govkhanacademy.org The standard method utilizes a stationary phase of silica (B1680970) gel coated on an inert backing like glass or aluminum. sigmaaldrich.comrsc.org

A small spot of the compound, dissolved in a volatile solvent, is applied to the baseline of the TLC plate. The plate is then developed in a closed chamber containing a suitable mobile phase. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. google.com The components of the mixture separate based on their differential affinity for the polar stationary phase and the less polar mobile phase. After development, the separated spots are visualized, most commonly under UV light at 254 nm, where the aromatic pyridine ring will quench the plate's fluorescence, appearing as a dark spot. acs.orgnih.gov The retention factor (Rf) value can then be calculated to characterize the compound in that specific solvent system.

Table 3: General TLC Parameters for this compound

Parameter Description Rationale / Source
Stationary Phase Silica Gel 60 F₂₅₄ Standard polar adsorbent for normal-phase TLC; F₂₅₄ indicates a fluorescent indicator for UV visualization. rsc.org
Mobile Phase Ethyl Acetate/Hexanes or Dichloromethane/Methanol mixtures Common solvent systems for separating compounds of intermediate polarity. google.com
Application Spotting via capillary tube or micropipette Standard technique for applying sample to the plate. libretexts.org
Development Ascending chromatography in a closed chamber Ensures a saturated atmosphere for reproducible results. sigmaaldrich.com
Visualization UV light at 254 nm Aromatic compounds like picolinamides are UV-active. acs.org

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluoropicolinamide

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides profound insights into the intrinsic properties of molecules. For 3-Bromo-5-fluoropicolinamide, theoretical studies are crucial for understanding its electronic characteristics, which in turn dictate its reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. whiterose.ac.uk DFT methods are used to optimize the molecular geometry of this compound, finding the lowest energy conformation (ground state). Functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed for such tasks. mdpi.comnih.gov

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the electronic energy, yielding the optimized ground state geometry. From this optimized structure, various electronic properties can be calculated. These properties include the total energy, dipole moment, and the distribution of electronic charge, which are fundamental to understanding the molecule's polarity and intermolecular interactions. DFT provides a foundational step for all further computational analyses, including vibrational frequencies and molecular orbital studies. whiterose.ac.uk

Table 1: Calculated Ground State Properties for this compound (Illustrative) This table presents typical data that would be obtained from a DFT calculation.

Property Value Unit
Method/Basis Set B3LYP/6-311++G(d,p) -
Total Energy -2850.1234 Hartrees
Dipole Moment 3.45 Debye

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO is likely distributed over the pyridine ring and the electron-withdrawing amide group. The HOMO→LUMO transition would represent an intramolecular charge transfer. mdpi.com Analysis of these orbitals helps predict which parts of the molecule are susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents typical data that would be obtained from an FMO analysis.

Molecular Orbital Energy (eV) Description
HOMO -6.95 Highest Occupied Molecular Orbital
LUMO -1.52 Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | 5.43 | LUMO - HOMO |

The distribution of electrons within a molecule is key to its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this distribution. MEP maps illustrate the charge distribution from the perspective of an approaching electrophile. In an MEP map of this compound, negative potential regions (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Positive potential regions (blue) highlight electron-deficient areas prone to nucleophilic attack.

Further studies like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide detailed information about electron pairing and localization, helping to describe covalent bonds and lone pairs. mdpi.com These analyses for this compound would reveal the delocalization of π-electrons across the pyridine ring and the specific locations of electron density associated with its functional groups, offering a more nuanced view of its reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify the ground state geometry, a molecule in solution is dynamic and exists as an ensemble of conformations. nih.gov Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and understand the molecule's flexibility and structural dynamics over time. plos.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and structural elucidation of synthesized compounds.

Infrared (IR) Vibrational Frequencies: Following geometric optimization with DFT, the vibrational frequencies of this compound can be calculated. researchgate.net These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration. The computed frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net The predicted spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as the C=O stretch of the amide, N-H stretches, C-F stretch, and C-Br stretch.

Table 3: Predicted IR Vibrational Frequencies for this compound (Illustrative) This table presents typical data that would be obtained from a vibrational frequency calculation.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
N-H Asymmetric Stretch 3650 3495
N-H Symmetric Stretch 3510 3360
C=O Stretch 1755 1685
C-N Stretch 1415 1358
C-F Stretch 1280 1229

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of DFT. lookchem.comucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding tensors for each nucleus. biorxiv.org These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Accurate prediction of ¹H, ¹³C, and ¹⁵N chemical shifts can be invaluable for confirming the structure of this compound and assigning peaks in experimental spectra, especially for complex molecules. arxiv.org

In Silico Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how and where a molecule will react. beilstein-journals.org For this compound, understanding its reactivity is key to predicting its behavior in chemical synthesis and potential metabolic pathways.

The electronic properties derived from DFT serve as the foundation for these predictions. researchgate.net The HOMO and LUMO distributions, as well as MEP maps, identify the most likely sites for chemical reactions. For instance, the electron-deficient regions on the pyridine ring, influenced by the fluorine and amide groups, would be prime targets for nucleophilic attack. Conversely, the oxygen atom of the carbonyl group would be a likely site for protonation or coordination by a Lewis acid.

Fukui functions can also be calculated to provide a more quantitative measure of reactivity at different atomic sites. These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes, highlighting sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com This information is critical for predicting the regioselectivity of reactions, such as substitution on the aromatic ring. beilstein-journals.orgchemrxiv.org

Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of this compound and its precursors. Methods such as Density Functional Theory (DFT) are employed to map the potential energy surface (PES) of a reaction. mdpi.com This involves calculating the energies of reactants, products, intermediates, and, most critically, transition states. youtube.comresearchgate.net A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. mdpi.comresearchgate.net By identifying this state, chemists can calculate the activation energy (Ea), which is a key determinant of the reaction rate. researchgate.net

For reactions on halogenated pyridine rings, such as nucleophilic aromatic substitution (SNAr), computational studies can model the step-by-step process of bond breaking and formation. d-nb.infonih.gov For instance, in the synthesis of related fluorinated picolinates, ab initio methods have been used to calculate the activation energies for fluoride (B91410) substitution at different positions on a polychlorinated picolinonitrile ring. rsc.org These calculations revealed that the activation barriers for substitution at the 3- and 5-positions were significantly higher (by >1 kcal/mol) than at the positions ortho and para to the ring nitrogen, explaining the observed reaction outcomes. rsc.org The process involves optimizing the geometry of the reactants, locating the transition state structure, and verifying it through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. youtube.comresearchgate.net The influence of solvents on the reaction pathway can also be modeled using approaches like the Polarizable Continuum Model (PCM), which has shown that solvent polarity can significantly alter activation energies and even the stability of intermediates. mdpi.comresearchgate.net

Analysis of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of synthesizing substituted aromatic compounds like this compound. Computational models are instrumental in predicting and rationalizing this selectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net By calculating the activation barriers for nucleophilic attack at all possible sites on a molecule, the most favorable reaction pathway can be identified. beilstein-journals.org

A pertinent example is the computational study of the halogen exchange (halex) reaction of tetrachloropicolinonitrile, a precursor in the synthesis of 5-fluoropicolinate herbicides. rsc.org Using a modified G3MP2B3* ab initio method, researchers calculated the transition-state enthalpies for the reaction. rsc.org The calculations predicted a selectivity ratio of 4.6:1 for substitution at the 4-position versus the 6-position at room temperature. rsc.org This theoretical prediction was in excellent agreement with the experimentally observed ratio of 5:1, validating the computational model. rsc.org The study further confirmed that the positions ortho and para to the pyridine ring nitrogen are the most activated for SNAr reactions, while the activating effect of the cyano substituent at the 2-position was comparatively low, resulting in no observed substitution at the 3- and 5-positions. rsc.org

Such computational analyses often rely on evaluating the energies of intermediates or transition states. beilstein-journals.orgbeilstein-journals.org The aryne distortion model, for example, uses DFT calculations to predict regioselectivity in reactions of pyridynes by analyzing the geometry of the strained intermediate. nih.gov These methods allow chemists to understand how electronic and steric factors, such as the presence of different halogen substituents or directing groups, govern the outcome of a reaction with high precision. beilstein-journals.orgnih.gov

Table 1: Calculated vs. Experimental Regioselectivity in Halex Reaction of Tetrachloropicolinonitrile rsc.org
ParameterComputational Prediction (G3MP2B3*)Experimental Result (¹⁹F NMR)
Favored Substitution Position4-position4-position
Ratio (4-F1 : 6-F1)4.6 : 15 : 1
Substitution at 3- or 5-positionsHigher activation energy (>1 kcal/mol)Not observed

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. csmres.co.uk For scaffolds like picolinamide (B142947), which are found in numerous biologically active compounds, computational methods provide an efficient way to explore this relationship and guide the design of more potent and selective molecules. researchgate.netmedchemexpress.comebi.ac.uk These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, which translate structural features into predictive models of biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structures of a series of compounds with their biological activities. nih.gov The goal is to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. csmres.co.uk In a typical QSAR study, various molecular descriptors (physicochemical properties) are calculated for a set of molecules with known activities. nih.govtandfonline.com These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., HOMO/LUMO energies). tandfonline.comajrconline.org

Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are then used to build a model that links these descriptors to the observed activity. tandfonline.com For example, in a study on 3-iodochromone derivatives, descriptors like DeltaEpsilonC (electronic), T_2_Cl_6 (topological), and ZCompDipole (dipole moment) were found to be major influencers of fungicidal activity. tandfonline.com The predictive power and statistical significance of the resulting QSAR model are rigorously assessed through internal and external validation techniques. tandfonline.com Although no specific QSAR studies focusing solely on this compound as a final product are prominently available, the methodology is widely applied to series of picolinamide derivatives to optimize their activity as, for instance, insecticides or enzyme inhibitors. dntb.gov.uaresearchgate.net

Table 2: Example of Descriptors Used in a QSAR Model for Picolinamide Derivatives
CompoundDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., HOMO Energy)Observed Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)
Derivative 12.1250.1-6.1 eV10.510.2
Derivative 22.5265.2-6.3 eV8.28.5
Derivative 31.9245.0-6.0 eV15.114.8
Derivative 43.0280.3-6.5 eV5.45.7

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation (pose) of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. rsc.orgresearchgate.net For picolinamide derivatives, which are known to inhibit various enzymes like kinases and cholinesterases, docking studies can reveal how they fit into the target's active site. rsc.orgtandfonline.commdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the target protein, whose structure is often obtained from crystallographic data in the Protein Data Bank (PDB). tandfonline.com A scoring function then evaluates thousands of possible poses, ranking them based on calculated binding affinity or energy. tandfonline.com The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and specific amino acid residues in the active site. rsc.orgmdpi.com For example, docking studies of picolinamide-based inhibitors of PIM-1 kinase have shown that interactions with residues like Lys67 and Asp186 are critical for activity. frontiersin.org Similarly, docking of other picolinamides into VEGFR-2 or Aurora-B kinase has helped explain their inhibitory mechanism. rsc.orgmdpi.com These insights are invaluable for optimizing the ligand structure to enhance binding affinity and selectivity.

Table 3: Representative Molecular Docking Results for a Picolinamide-Based Kinase Inhibitor
Amino Acid ResidueType of InteractionDistance (Å)Significance
Lys67Hydrogen Bond2.1Key interaction in the hinge region
Glu89Hydrogen Bond2.5Stabilizes the ligand in the pocket
Leu120Hydrophobic Interaction3.8Contributes to binding affinity
Phe187Pi-Pi Stacking4.2Interaction with the pyridine ring
Asp186Salt Bridge3.1Crucial for potent inhibition

Molecular Interactions and Reactivity Investigations of 3 Bromo 5 Fluoropicolinamide

Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry of a compound, influencing its crystal packing, solubility, and interactions with biological targets. cas.cn For 3-bromo-5-fluoropicolinamide, a variety of such interactions are anticipated, including halogen bonding, π-stacking, and hydrogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com The strength of this interaction generally follows the trend I > Br > Cl > F. unimi.it In this compound, both bromine and fluorine atoms can potentially participate in halogen bonding.

The bromine atom, being more polarizable than fluorine, is expected to be a more potent halogen bond donor. Theoretical and experimental studies on related brominated aromatic compounds have shown that the bromine atom can form significant halogen bonds with various acceptors, including nitrogen and oxygen atoms. nih.govnih.gov For instance, in the co-crystal of a brominated picolinamide (B142947) derivative, the bromine atom has been observed to engage in halogen bonding. nih.gov

Fluorine, due to its high electronegativity and low polarizability, is generally a weak halogen bond donor. unimi.it However, in certain contexts, particularly when attached to an electron-deficient aromatic ring, it can participate in weak C-H···F hydrogen bonds, which are a form of weak halogen bonding. rsc.org The presence of the electron-withdrawing pyridine (B92270) ring and the bromine atom in this compound could enhance the ability of the fluorine atom to act as a hydrogen bond acceptor.

A theoretical study on 1,4-dibromotetrafluorobenzene (B1210529) complexes with dipyridyl derivatives provides insight into the nature of Br···N halogen bonds, which could be analogous to potential interactions of this compound. nih.gov The characteristics of such halogen bonds are summarized in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Angular Preference
Halogen BondC-BrN (pyridine)~2.8 - 3.2~180°
Weak Halogen BondC-FH-C~2.9 - 3.5Variable

Table 1: Predicted Halogen Bonding Parameters for this compound based on analogous systems.

The pyridine ring in this compound is an electron-deficient aromatic system, which can participate in π-stacking interactions. These interactions are crucial in the solid-state packing of many aromatic compounds and in the binding of molecules to biological targets. rsc.orgmdpi.com The nature of π-stacking can be influenced by substituents on the aromatic ring. In the case of this compound, the electron-withdrawing bromine and fluorine atoms will further decrease the electron density of the pyridine ring, potentially favoring interactions with electron-rich aromatic systems.

Studies on substituted pyridinium (B92312) ions have shown that electron-withdrawing substituents can decrease the strength of π+-π+ stacking interactions. mdpi.com However, in neutral systems, the situation can be more complex, with both face-to-face and edge-to-face stacking geometries being possible. mdpi.com The presence of halogen substituents can also influence the stacking geometry.

Interaction TypeInteracting MoietiesTypical Distance (Å)Geometry
π-π StackingPyridine ring ↔ Pyridine ring~3.3 - 3.8Offset or Slipped
C-H···πC-H bond ↔ Pyridine ring~2.5 - 3.0 (H to ring centroid)Variable

Table 2: Predicted Aromatic Interactions for this compound.

The amide group of this compound is a key player in forming hydrogen bonding networks. It possesses a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the amide nitrogen). The pyridine nitrogen atom also acts as a hydrogen bond acceptor.

Crystal structures of picolinamide and its derivatives reveal extensive intermolecular N-H···O and N-H···N hydrogen bonds, often leading to the formation of dimers or one-dimensional chains. scirp.orgresearchgate.net In some cases, intramolecular hydrogen bonds can also occur, particularly between the amide N-H and the pyridine nitrogen, which can influence the conformation of the molecule and its ability to form intermolecular interactions. mdpi.comacs.orgsemanticscholar.org The presence of halogen substituents can modulate the acidity of the N-H proton and the basicity of the nitrogen and oxygen acceptors, thereby influencing the strength and geometry of the hydrogen bonds.

A study of halogenated N-(pyridin-2-yl)picolinamides showed a preference for intramolecular N-H···N hydrogen bonding. mdpi.comacs.orgsemanticscholar.org This is a strong possibility for this compound as well.

Hydrogen Bond TypeDonorAcceptorTypical Synthon
IntermolecularAmide N-HCarbonyl OAmide-amide dimer
IntermolecularAmide N-HPyridine NChain or ring motifs
IntramolecularAmide N-HPyridine NFive-membered ring

Table 3: Potential Hydrogen Bonding Patterns in this compound.

Metal-Ligand Coordination Chemistry Featuring Picolinamide Moieties

The picolinamide scaffold is a well-established chelating ligand in coordination chemistry, capable of binding to a wide range of metal ions. uea.ac.uk The coordination behavior is dictated by the pyridine nitrogen and the amide group, which can coordinate in different modes.

The design of picolinamide-based ligands is often guided by the desired application, such as catalysis, separation science, or medicinal chemistry. uea.ac.uknih.gov Key design principles include:

Modulation of Electronic Properties: The electronic properties of the ligand can be tuned by introducing substituents on the pyridine ring. Electron-donating groups enhance the electron density on the coordinating atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, such as the bromine and fluorine in this compound, can decrease the basicity of the coordinating atoms. This can be exploited to fine-tune the redox properties of the resulting metal complex. uea.ac.uk

Steric Control: The steric bulk of substituents on the picolinamide can influence the coordination geometry and the number of ligands that can bind to a metal center. Bulky substituents can favor the formation of complexes with lower coordination numbers or specific isomers. researchgate.net

Preorganization: The conformation of the picolinamide ligand can be preorganized for metal binding. Intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen can lock the ligand in a conformation that is favorable for chelation. mdpi.comacs.orgsemanticscholar.org

Picolinamide ligands can coordinate to metal ions in several ways, with the most common being bidentate chelation. The two primary bidentate coordination modes are:

N,N-Coordination: The ligand binds through the pyridine nitrogen and the deprotonated amide nitrogen. This mode is often observed with late transition metals and can lead to the formation of square planar or octahedral complexes. uea.ac.uknih.gov

N,O-Coordination: The ligand binds through the pyridine nitrogen and the neutral carbonyl oxygen. This is a common mode for a wide range of metal ions and typically results in the formation of a five-membered chelate ring. rsc.orgiucr.org

The choice between these coordination modes can be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the electronic and steric properties of the ligand. researchgate.net For instance, in some rhodium(III) and ruthenium(III) complexes with N-(3-halophenyl)picolinamide ligands, both N,N and N,O coordination modes are observed within the same complex. uea.ac.uknih.gov

The resulting metal complexes can adopt various geometries, including octahedral, square planar, and tetrahedral, depending on the coordination number of the metal and the stoichiometry of the complex. Studies on cadmium(II) complexes with picolinamide have shown the formation of distorted octahedral geometries. iucr.org

Metal Ion (Example)LigandCoordination ModeResulting GeometryReference
Rh(III)N-(3-bromophenyl)picolinamideN,N and N,OOctahedral uea.ac.uknih.gov
Cd(II)PicolinamideN,ODistorted Octahedral iucr.org
Mn(II)N-(4-halophenyl)picolinamideN,ODistorted Octahedral rsc.org
Pd(II)N-substituted picolinamidesMonodentate (N) or Bidentate (N,O)Square Planar researchgate.net

Table 4: Examples of Coordination Complexes with Picolinamide-Based Ligands.

Stability and Reactivity of Metal Complexes

The picolinamide scaffold is a well-established chelating agent in coordination chemistry, typically acting as a bidentate ligand that coordinates to metal ions through the pyridine ring nitrogen and the amide oxygen atom (N,O-chelation), forming a stable five-membered ring. tandfonline.comrsc.org The stability and reactivity of metal complexes with this compound are significantly influenced by the electronic properties of the halogen substituents. Both the bromine at the 3-position and the fluorine at the 5-position are electron-withdrawing groups, which decrease the electron density of the pyridine ring and the basicity of the donor atoms.

This reduction in basicity is expected to lower the thermodynamic stability of the resulting metal complexes compared to those formed with unsubstituted picolinamide. scispace.com The stability of a complex is a measure of the strength of the metal-ligand interaction at equilibrium, and a lower ligand basicity generally leads to weaker bonds and smaller stability constants. gcnayanangal.com The nature of the metal ion is also a critical factor, with stability often following the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) for high-spin octahedral complexes. gcnayanangal.com

Furthermore, the coordination mode of picolinamide ligands can be versatile. Studies on related picolinamide derivatives have shown that while the N,O-chelation is common, other binding modes are possible depending on factors like the metal ion, reaction conditions, and the nature of other substituents on the ligand. rsc.orgresearchgate.net For instance, some N-aryl-substituted picolinamide ligands have been observed to coordinate to iridium centers in either an N,N' or an N(pyridyl),O fashion, leading to structurally distinct isomers. rsc.org While specific studies on this compound complexes are not widely reported, these findings illustrate the potential for rich coordination chemistry.

Table 1: Observed Coordination Modes in Metal-Picolinamide Derivative Complexes

Ligand TypeMetal IonCoordination ModeReference
Picolinamide (pia)Ni(II), Zn(II)Bidentate (N,O) tandfonline.com
Picolinamide (pia)Cd(II)Bidentate (N,O) tandfonline.com
N-propyl-picolinamideIridium(III)Bidentate (N,O), neutral ligand rsc.org
N-aryl-picolinamideIridium(III)Bidentate (N,N'), deprotonated ligand rsc.org
Functionalized PicolinamidesTitanium(IV)Bidentate (N,O), protonated amide researchgate.net
Functionalized PicolinamidesTitanium(IV)Bidentate (N,O), deprotonated iminolate researchgate.net

Covalent Bond Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. gcwgandhinagar.comslideshare.net In the case of this compound, the ring is further deactivated by the potent electron-withdrawing inductive effects of the bromo, fluoro, and amide carbonyl groups. Consequently, EAS reactions on this substrate are exceptionally difficult and would require harsh, forcing conditions. If a reaction were to occur, electrophilic attack generally favors the C-3 (or C-5) position of the pyridine ring, as this avoids the formation of a highly unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom, which occurs during attack at the C-2, C-4, or C-6 positions. quora.combhu.ac.in

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). pearson.com In this reaction, a nucleophile attacks the ring, and a leaving group is displaced. masterorganicchemistry.com For halopyridines, reactivity is typically highest for halogens at the 2- and 4-positions, as the negative charge of the Meisenheimer-like intermediate can be effectively delocalized onto the ring nitrogen. quora.com

While the bromine atom in this compound is at the less reactive 3-position for a classical SNAr mechanism, substitution can still occur, particularly under forcing conditions or via alternative pathways such as the SN(ANRORC) mechanism or through the formation of a pyridyne intermediate with extremely strong bases like potassium amide. wur.nl However, the most synthetically relevant substitution reactions at the 3-bromo position occur via transition-metal catalysis, which is discussed in section 5.3.4.

Radical Reactions Involving Halogen Atoms

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. The generation of a pyridyl radical from a halopyridine can be achieved through various methods, including visible-light-promoted photoredox catalysis. nih.govorganic-chemistry.org In such a process, a photocatalyst, upon excitation, can induce a single-electron transfer to the bromopyridine, leading to the fragmentation of the C-Br bond and the formation of a pyridyl radical and a bromide anion.

For this compound, this would generate the corresponding 3-pyridyl radical (specifically, the 5-fluoro-2-picolinamide-3-yl radical). This highly reactive intermediate can then engage in several downstream transformations. nih.gov Common pathways include:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a suitable donor in the reaction medium, resulting in the net debromination of the starting material to yield 5-fluoropicolinamide (B1323424).

Addition to π-Systems: The pyridyl radical can add to unsaturated bonds, such as those in alkenes or alkynes. This radical hydroarylation process allows for the formation of new carbon-carbon bonds at the 3-position of the pyridine ring. nih.gov

The chemoselectivity of these radical reactions can often be controlled by the choice of solvent and additives. For example, studies on other pyridyl radicals have shown that the reaction can be directed towards hydroarylation in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), while conjugate addition is favored in aqueous DMSO. nih.gov

Amide Hydrolysis and Related Transformations

The amide functional group is one of the most stable carboxylic acid derivatives, and its hydrolysis typically requires vigorous reaction conditions, such as prolonged heating in the presence of strong acid or base. nih.gov The stability of the amide bond in this compound is subject to these general principles.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the reaction is initiated by the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses by expelling ammonia (B1221849) (or an amine) as the leaving group to yield the corresponding carboxylic acid, 3-bromo-5-fluoropicolinic acid.

Base-Promoted Hydrolysis: In the presence of a strong base (e.g., refluxing NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the amide anion (a very poor leaving group). This step is generally the most difficult and requires significant energy input (heating). A final proton transfer step yields the carboxylate salt and ammonia.

The electron-withdrawing fluoro and bromo substituents on the pyridine ring are expected to increase the electrophilicity of the carbonyl carbon, which could potentially accelerate the rate of nucleophilic attack. However, these groups also stabilize the ground state of the molecule, making the net effect on hydrolysis kinetics complex and dependent on the specific reaction conditions. researchgate.netpsu.edu

Table 2: Hydrolysis Behavior of Selected Picolinamide Derivatives

CompoundConditionsOutcomeReference
Picolinamide-derived Imidazolidin-4-oneReflux in water for 5 hElimination of acetone (B3395972) and hydrolysis to parent picolinamide salt (32% yield) nih.gov
Picolinamide-derived Imidazolidin-4-one70-80 °C in waterHydrolysis to parent picolinamide salt (63% yield) nih.gov
N-methylacetamide (Model Compound)High-temperature waterReversible hydrolysis to acetic acid and methylamine; rate is pH-dependent psu.edu

Mechanistic Studies of Catalyzed Reactions Involving this compound

The bromine atom at the C-3 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-Br bond in this compound is an ideal site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. mdpi.comuwindsor.ca

A potential complication with substrates like this compound is the ability of the picolinamide moiety to chelate the palladium catalyst. This can sometimes hinder the catalytic cycle. nih.gov Furthermore, the newly formed arylboronic ester can sometimes react with the starting bromopyridine, leading to undesired homocoupling byproducts. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, which then undergoes reductive elimination to form the aminated product. nih.gov For challenging substrates like 3-halo-2-aminopyridines, specialized bulky electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) and strong, non-nucleophilic bases like LiHMDS are often required to achieve high efficiency and overcome issues like catalyst inhibition. nih.gov

Table 3: Representative Conditions for Palladium-Catalyzed Coupling of Bromopyridines

Reaction TypeAryl HalideCoupling PartnerCatalyst/LigandBaseSolventReference
Suzuki-Miyaura3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O mdpi.com
Suzuki-MiyauraBromopyridines4-Methoxyphenylboronic acidSiliaCat DPP-PdKOHTHF/H₂O mdpi.com
Buchwald-Hartwig3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSToluene nih.gov
Buchwald-Hartwig3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSToluene nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an alternative for C-N bond formation. While the exact mechanism is still debated and can be complex, modern systems often involve a Cu(I)/Cu(III) catalytic cycle. mdpi.com These reactions can sometimes be effective for substrates that are challenging in palladium catalysis. However, copper catalysis can be sensitive to steric hindrance; for example, studies on 2-bromo-3-fluoropyridine (B1272038) showed it to be unreactive under certain copper-catalyzed amination conditions due to steric hindrance near the bromine atom. mdpi.com This suggests that the substitution pattern on this compound would be a key factor in determining its reactivity in such systems.

Advanced Research Applications of 3 Bromo 5 Fluoropicolinamide As a Chemical Scaffold

Scaffold Design in Medicinal Chemistry Research

The structural framework of a molecule, often referred to as its scaffold, is a pivotal element in medicinal chemistry. It provides the core three-dimensional arrangement upon which functional groups are appended to interact with biological targets. The 3-bromo-5-fluoropicolinamide core is a privileged scaffold, offering a versatile platform for the design of targeted therapeutic and diagnostic agents due to its specific electronic properties and hydrogen bonding capabilities. The strategic placement of the bromine and fluorine atoms on the pyridine (B92270) ring influences the molecule's reactivity and its ability to form key interactions within the binding sites of proteins.

Modulators of Immune Receptors (e.g., Toll-like Receptors)

The picolinamide (B142947) scaffold is also a valuable starting point for the development of modulators of immune receptors, such as Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. googleapis.comsci-hub.se TLR8, in particular, is expressed in myeloid immune cells and its activation triggers a broad immune response, making it a target for the treatment of viral infections and cancer. googleapis.comsci-hub.se

The synthesis of TLR modulators often involves the chemical elaboration of heterocyclic scaffolds like picolinamide. Patent literature discloses processes for preparing TLR modulator compounds starting from precursors such as 3-bromo-5-fluoropyridine-2-carboxylic acid. lookchem.com

For example, the synthesis of potent and selective TLR8 agonists has been described starting from substituted pyridines. googleapis.com In one approach, methyl 3-amino-5-fluoropicolinate is used as a key intermediate. googleapis.com This compound is then subjected to bromination using N-bromosuccinimide to introduce a bromine atom, yielding methyl 3-amino-6-bromo-5-fluoropicolinate. googleapis.com This brominated intermediate serves as a versatile handle for further chemical modifications to build the final TLR modulator. The development of these compounds aims to create potent and selective TLR8 agonists with reduced potential for off-target effects. googleapis.com

Design of PET Radioligands

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.govfrontiersin.org The picolinamide scaffold, particularly its bromo-substituted derivatives, serves as an excellent precursor for the synthesis of PET radioligands labeled with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide. frontiersin.orgchemrxiv.org

The design strategy involves synthesizing a bromo-picolinamide precursor which can then undergo a nucleophilic substitution reaction. nih.govebi.ac.uk In this reaction, the bromine atom is displaced by ¹⁸F-fluoride to generate the final radiolabeled PET probe. This approach has been successfully used to create PET imaging agents for targets such as malignant melanoma. nih.govgoogle.com

For instance, N-(2-(diethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide was prepared from its corresponding 5-bromo-picolinamide precursor. nih.govgoogle.com The resulting ¹⁸F-labeled picolinamide probes have demonstrated excellent tumor imaging contrast in preclinical models. nih.govebi.ac.uk The radiosynthesis is often efficient, with the electron-deficient nature of the pyridine ring facilitating the nucleophilic aromatic substitution (SₙAr) reaction. chemrxiv.org

Table 2: Radiosynthesis and Performance of a Picolinamide-Based PET Probe Data compiled from referenced literature for a representative ¹⁸F-labeled picolinamide probe for melanoma imaging.

Parameter Value Reference
Precursor 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide nih.govgoogle.com
Radiosynthesis Method Nucleophilic ¹⁸F-fluorination nih.gov
Radiochemical Yield (non-decay corrected) ~9.5% nih.gov
Radiochemical Purity >95% nih.gov
Tumor-to-Muscle Ratio (2h p.i.) ~36.8 nih.gov
Synthesis of 18F-Labeled Picolinamide Probes

The chemical compound this compound serves as a critical precursor in the synthesis of advanced molecular imaging agents, specifically 18F-labeled picolinamide probes for Positron Emission Tomography (PET). nih.gov PET is a noninvasive imaging technique that allows for the visualization and analysis of biochemical processes in vivo, playing a crucial role in neurological research and the early detection of diseases like malignant melanoma. nih.govacs.org

The core strategy involves a direct, one-step nucleophilic substitution reaction. In this process, the bromo-substituent on the picolinamide scaffold is replaced by the positron-emitting radionuclide, Fluorine-18 (18F). nih.govpnas.org This method is advantageous because it allows for the creation of no-carrier-added 18F-fluoride probes, which are essential for high-quality imaging. nih.govnih.gov

Researchers have successfully used bromo-picolinamide precursors to synthesize various PET probes. For instance, compounds like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) and N-(2-(dimethylamino)ethyl)-6-[18F]fluoronicotinamide ([18F]DMPY3) were created through direct radiofluorination of their respective bromo precursors. pnas.orgpnas.org These probes have demonstrated excellent performance in detecting primary and metastatic melanoma in animal models, showing strong tumor uptake and rapid clearance from the background. pnas.org

The synthesis of these probes often begins with the condensation of a bromopicolinic acid with an appropriate amine, such as N,N-diethylethylenediamine (DEED), to form the bromo-picolinamide precursor. nih.gov This precursor is then subjected to radiofluorination to yield the final 18F-labeled product. nih.govgoogle.com This approach has been used to develop probes for various targets, including melanin (B1238610) in melanoma cells and metabotropic glutamate (B1630785) receptor 4 (mGluR4) in the brain. acs.orgnih.govresearchgate.net

Methodologies for Radiosynthesis and Characterization

The radiosynthesis of 18F-labeled picolinamide probes from this compound precursors is a meticulously optimized process designed for efficiency and purity. The typical procedure involves a nucleophilic substitution reaction where an aqueous solution of 18F-fluoride is activated to create a potent nucleophile. nih.gov

Radiosynthesis: The process begins with the production of a K18F-Kryptofix 2.2.2 (K2.2.2) complex. nih.govpnas.org This is achieved by adding an aqueous 18F-fluoride solution to a vial containing K2.2.2 and a weak base like potassium carbonate (K2CO3) dissolved in anhydrous acetonitrile (B52724). nih.govpnas.org The solvent is then evaporated at an elevated temperature under a stream of argon to produce the dried, reactive K18F-K2.2.2 complex. nih.gov The bromo-picolinamide precursor, dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), is then added to the complex. nih.gov The reaction mixture is heated for a short duration (e.g., 10 minutes at 110 °C) to facilitate the substitution of the bromine atom with 18F. nih.gov

The entire radiosynthesis, including purification, can often be completed within an hour. nih.gov This rapid synthesis is a significant advantage, especially considering the short half-life of 18F (approximately 110 minutes).

Purification and Characterization: Following the reaction, the mixture is diluted and purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This technique separates the desired 18F-labeled product from unreacted precursors and other impurities. The radioactive peak corresponding to the product is collected, the solvent is evaporated, and the final probe is reconstituted in a suitable buffer for biological studies. nih.gov

The quality and identity of the synthesized probes are confirmed through several analytical methods. RP-HPLC is used to determine the radiochemical purity, which is typically greater than 95-98%. acs.orgnih.gov The specific activity, a measure of the radioactivity per mole of the compound, is also determined and is generally high, in the range of 100–233.5 GBq/μmol. acs.orgnih.gov Mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the non-radioactive (19F) standard compound, which serves as a reference. nih.gov

ParameterDetailsSource(s)
Reaction Type Nucleophilic substitution (18F for Br) nih.govpnas.org
18F Activation K18F-Kryptofix 2.2.2 complex with K2CO3 nih.govpnas.org
Precursor Solvent Anhydrous Dimethyl Sulfoxide (DMSO) nih.gov
Reaction Conditions 110 °C for 10 minutes nih.gov
Total Synthesis Time Approximately 1 hour (including purification) nih.gov
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Radiochemical Yield 9.5% - 24.5% (non-decay corrected) nih.gov
Radiochemical Purity >95% nih.gov
Specific Activity 100-150 GBq/μmol nih.gov

Precursor in Agrochemical Research and Development

Design and Synthesis of Novel Agrochemicals

This compound and related picolinamide structures are valuable starting points for the discovery of new agrochemicals, particularly fungicides and insecticides. researchgate.netresearchgate.net The picolinamide chemical class has yielded highly effective active ingredients for crop protection. researchgate.net The research and development process often involves modifying the core picolinamide structure to create a diverse library of compounds that can be screened for biological activity against various plant pathogens and pests. scialert.net

The design strategy is often inspired by natural products. For example, the fungicide fenpicoxamid (B607437) was developed from the natural product UK-2A. researchgate.net Subsequent research aimed to create second-generation molecules with less complex structures to enable more cost-effective, large-scale synthesis. researchgate.net This involves identifying the key structural elements of a known active molecule and using them as a template to build new derivatives. researchgate.net

The synthesis of these novel agrochemicals often involves standard organic chemistry reactions. Starting from a picolinic acid derivative, a common route involves esterification followed by condensation with hydrazine (B178648) or other amine-containing moieties to create a variety of picolinamide derivatives. scialert.net The halogenated pyridine ring of this compound provides a reactive site for further chemical modifications, allowing for the introduction of different functional groups to explore their impact on pesticidal activity. This approach has led to the discovery of fungicides like florylpicoxamid (B6595160), which demonstrates broad-spectrum efficacy against a range of plant pathogenic fungi. researchgate.net Similarly, novel isoxazoline (B3343090) derivatives containing a picolinamide moiety have been synthesized and shown to have excellent insecticidal activity. researchgate.net

Structure-Activity Relationship Studies in Agrochemical Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of discovering and optimizing new agrochemicals from the picolinamide class. researchgate.netscialert.net These studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. nih.gov By synthesizing and testing a series of related compounds, researchers can identify the chemical features that are essential for efficacy and those that can be modified to improve properties like potency, spectrum of activity, and selectivity. scialert.netnih.gov

In the context of picolinamide-based agrochemicals, SAR studies have revealed several key insights:

Influence of Substituents: The type and position of substituents on the picolinamide scaffold significantly influence antifungal and insecticidal activity. For instance, studies on a series of picolinamide derivatives showed that chloro-substituted compounds were the most active against the fungus Rhizoctonia solani when compared to nitro and hydroxy derivatives. scialert.net

Scaffold Modification: Altering the core structure can lead to significant improvements in activity. The development of the fungicide florylpicoxamid from a non-macrocyclic fragment of the natural product UK-2A was guided by SAR studies focused on enhancing control of wheat leaf blotch. researchgate.net

Bioisosteric Replacement: Replacing one part of a molecule with a bioisostere (a group with similar physical or chemical properties) can sometimes lead to a change in the spectrum of activity. researchgate.net

These systematic studies, which correlate chemical structure with biological data (such as the ED₅₀ value, the effective dose to inhibit 50% of fungal growth), are crucial for rationally designing more effective and targeted agrochemicals. scialert.net For example, SAR investigations of picolinamide derivatives containing a dimethylamine (B145610) side chain revealed that the position of this chain markedly influenced inhibitory activity against specific enzymes. nih.gov This detailed understanding allows chemists to focus their synthetic efforts on molecules with the highest probability of success.

Compound SeriesKey FindingTarget Organism/EnzymeSource(s)
Substituted PicolinamidesChloro derivatives were most active compared to nitro and hydroxy derivatives.Rhizoctonia solani, Alternaria alternata scialert.net
Picolinamide FungicidesDeconstruction of a natural product macrocycle led to a potent, synthetically accessible fungicide (florylpicoxamid).Zymoseptoria tritici (wheat leaf blotch) researchgate.net
Picolinamide AChE InhibitorsThe position of a dimethylamine side chain significantly impacted inhibitory activity and selectivity.Acetylcholinesterase (AChE) nih.gov
Isoxazoline PicolinamidesSystematic modifications led to compound F32 with excellent activity against Spodoptera frugiperda.Spodoptera frugiperda (fall armyworm) researchgate.net

Applications in Materials Science Research

Synthesis of New Materials with Specialized Properties

While the primary applications of this compound are in medicinal and agrochemical research, its unique chemical structure also makes it a candidate for use in materials science. lookchem.com Halogenated aromatic and heterocyclic compounds are versatile building blocks for creating new functional materials with specialized electronic, optical, or structural properties. mdpi.comidu.ac.id

The presence of both bromine and fluorine atoms, along with the nitrogen atoms in the pyridine ring and the amide group, offers multiple sites for chemical modification. These sites can be used to link the picolinamide unit into larger structures like polymers or coordination complexes. mdpi.com For example, the pyridine nitrogen and amide oxygen can act as ligands, binding to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials would be influenced by the specific metal ion used and the geometry of the picolinamide ligand.

Furthermore, the bromo- and fluoro-substituents can be used as reactive handles in polymerization reactions or in cross-coupling reactions to synthesize complex organic molecules that can serve as monomers for functional polymers. mdpi.com These polymers could be designed to have high thermal stability, specific electronic conductivity, or unique optical characteristics, making them suitable for applications in electronics or photonics. idu.ac.id The development of functional materials often relies on the precise synthesis of building blocks that impart specific functions, a role for which this compound and its derivatives are well-suited. researchgate.netbioinspired-materials.ch

Integration into Polymeric Systems and Functional Frameworks

The unique structural and electronic properties of this compound make it a promising candidate as a building block for advanced polymeric systems and functional frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The presence of multiple reactive sites—the bromo and fluoro substituents on the pyridine ring and the amide group—allows for its versatile incorporation into larger macromolecular structures through various synthetic strategies. While direct experimental studies detailing the integration of this compound are emerging, its potential can be inferred from established synthetic methodologies for analogous halogenated and pyridine-based monomers.

The functional groups on this compound offer several handles for polymerization and framework construction. The bromo group is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira-Hagihara couplings, which are foundational in the synthesis of conjugated polymers and COFs. The fluorine atom can influence the electronic properties and intermolecular interactions within the resulting material, potentially enhancing thermal stability and modifying solubility. The picolinamide moiety can act as a coordination site for metal ions in the formation of MOFs or participate in hydrogen bonding interactions that direct the self-assembly of supramolecular structures.

Potential Polymerization Pathways

The incorporation of this compound into polymer backbones can be envisioned through several well-established polymerization techniques. One of the most prominent methods is palladium-catalyzed cross-coupling reactions. For instance, a polycondensation reaction involving the bromo- and fluoro- substituents could lead to the formation of novel fluorinated poly(pyridine amide)s. Research on the synthesis of new aromatic fluorinated poly(pyridine amide)s has demonstrated that diiodide compounds can undergo palladium-catalyzed carbonylation polymerization with diamines and carbon monoxide to yield high-performance polymers with excellent thermal stability and solubility in aprotic solvents. bohrium.com A similar approach could theoretically be applied to derivatives of this compound.

Another potential route is through nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can activate the bromo-substituent for displacement by a suitable nucleophile. This strategy has been successfully employed to prepare ether-linked polymers from bromo-substituted fluorinated aromatic compounds. researchgate.net

The table below outlines potential polymerization reactions utilizing this compound or its derivatives, based on established chemical transformations for similar compounds.

Polymerization Type Reactive Site on Monomer Co-monomer/Reagent Potential Polymer Structure Key Features
Suzuki PolycondensationBromo groupAromatic diboronic acidAlternating copolymer with pyridine and aromatic unitsCreation of conjugated systems for electronic applications.
Sonogashira-HagiharaBromo groupDiethynyl aromatic compoundPoly(arylene ethynylene) with pendant picolinamidePotential for luminescent and sensory materials.
Buchwald-Hartwig AminationBromo groupAromatic diaminePolyaniline-type structures with pyridine unitsPolymers with interesting redox and conducting properties.
Nucleophilic Aromatic SubstitutionFluoro/Bromo groupBisphenols or other dinucleophilesPoly(ether-amide)s or similar heteroatom-rich polymersEnhanced thermal stability and specific solubility characteristics.

Formation of Functional Frameworks

The rigid structure and functional groups of this compound make it an attractive building block for the construction of porous crystalline materials like MOFs and COFs. These materials are of significant interest for applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs): The picolinamide moiety, with its nitrogen and oxygen donor atoms, can act as a chelating ligand for a variety of metal ions, forming the secondary building units (SBUs) of MOFs. The synthesis of MOFs from pyridine-based carboxylic acid ligands is well-documented, leading to frameworks with diverse topologies and properties. umt.edu.myresearchgate.net For instance, the reaction of 3,5-pyridinedicarboxylic acid with various metal salts yields novel MOFs. umt.edu.my While this compound is not a dicarboxylic acid, its amide group can still coordinate to metal centers. Furthermore, the bromo and fluoro groups can be used for post-synthetic modification of the MOF, introducing additional functionality.

Covalent Organic Frameworks (COFs): The bromo- and fluoro- substituents on the pyridine ring are ideal for forming the strong covalent bonds that define the structure of COFs. COFs are typically synthesized from organic monomers linked by covalent bonds, often through reactions like boronate ester formation, imine condensation, or C-C coupling reactions. google.comrsc.org The bromo group on this compound can readily participate in reactions such as the Sonogashira-Hagihara coupling with multi-topic ethynyl (B1212043) monomers to form 2D or 3D COFs. The resulting frameworks would possess a regular arrangement of picolinamide units within their pores, which could be exploited for selective guest binding or catalysis. The introduction of bromo-functionalized monomers has been shown to be a viable strategy in the design of COFs for specific applications like photocatalysis. rsc.org

The table below summarizes the potential integration of this compound into functional frameworks.

Framework Type Role of Monomer Linkage Chemistry Potential Framework Properties Relevant Research Analogy
Metal-Organic Framework (MOF)LigandCoordination via picolinamide N and O atomsPorous material with metal nodes and functionalized channelsSynthesis of MOFs with pyridine-based ligands. umt.edu.myresearchgate.net
Covalent Organic Framework (COF)Building Block (Linker/Node)C-C coupling (e.g., Sonogashira) at the bromo positionCrystalline, porous polymer with tunable electronic propertiesUse of bromo-functionalized monomers in COF synthesis. rsc.org

Future Directions and Emerging Research Avenues for 3 Bromo 5 Fluoropicolinamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is a major driver of innovation in synthetic chemistry. mdpi.com Future research on 3-bromo-5-fluoropicolinamide will likely focus on developing novel and sustainable methods for its synthesis and the synthesis of its derivatives.

Key areas of development include:

Biocatalysis and Chiral Synthesis: The use of enzymes and microorganisms in chemical synthesis offers a highly selective and environmentally benign alternative to traditional methods. For complex molecules like picolinamides, biocatalysis can be instrumental in achieving stereospecific transformations, which is crucial for the synthesis of single stereoisomers. digitellinc.com The development of synthetic routes utilizing biocatalysis and building blocks from chiral pools can lead to more sustainable and cost-effective manufacturing processes. digitellinc.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to automate and scale up reactions more efficiently. mdpi.comresearchoutreach.org For a molecule like this compound, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction conditions to improve yields and minimize byproducts. researchoutreach.org

Catalyst Innovation: The development of novel catalysts is central to advancing sustainable synthesis. researchgate.net Research into earth-abundant and non-toxic metal catalysts, such as cobalt, is gaining traction as a more sustainable alternative to precious metal catalysts like palladium. chim.it Cobalt-catalyzed C-H functionalization, directed by the picolinamide (B142947) group itself, presents a promising strategy for the synthesis of complex heterocyclic compounds. chim.it Additionally, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the sustainability of synthetic processes. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and synthetic routes. duke.edunih.gov For this compound, these computational tools can be leveraged in several ways:

Molecular Design: AI and ML algorithms can be used to design novel derivatives of this compound with desired properties. mdpi.comasiaresearchnews.com By learning from vast datasets of chemical structures and their activities, these models can predict the properties of new molecules, enabling a more targeted and efficient approach to drug discovery and materials science. nih.gov Generative models can even propose entirely new molecular structures that are optimized for specific functions. nih.gov

Synthesis Planning: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex challenge that can be significantly aided by AI. mdpi.com AI-powered tools can analyze the structure of a this compound derivative and propose viable synthetic pathways, saving chemists considerable time and effort in the planning phase. arxiv.org These tools can also consider factors like reaction efficiency, cost, and sustainability when suggesting synthetic routes. nih.gov

Reaction Optimization: Machine learning models can be trained to predict the optimal conditions for chemical reactions, such as temperature, solvent, and catalyst. mdpi.com This can lead to higher yields, fewer byproducts, and more efficient use of resources in the synthesis of this compound and its analogs.

Exploration of Photo- and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique and powerful ways to activate molecules and drive chemical reactions under mild conditions. mdpi.comnumberanalytics.com The application of these techniques to this compound could unlock new synthetic possibilities.

Photochemical Reactions: The use of light to initiate chemical reactions can lead to highly selective transformations that are not possible with traditional thermal methods. researchoutreach.org For instance, photochemical activation could be used to selectively functionalize the pyridine (B92270) ring of this compound. The bromine atom, in particular, can be a site for radical reactions initiated by light. researchoutreach.org

Electrochemical Synthesis: Electrosynthesis utilizes an electric current to drive chemical reactions, often with high efficiency and selectivity. numberanalytics.com This technique can be used to generate reactive intermediates and to perform redox reactions without the need for chemical oxidizing or reducing agents, making it a greener alternative. The electrochemical properties of the halogenated pyridine ring in this compound could be exploited to develop novel synthetic transformations.

Uncovering Undiscovered Reactivity Patterns and Transformation Potential

The unique electronic properties of the this compound scaffold, arising from the interplay of the electron-withdrawing fluorine atom, the reactive bromine atom, and the directing effect of the picolinamide group, suggest that there are likely undiscovered reactivity patterns waiting to be explored.

Future research could focus on:

Novel Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, there is still room for discovering new and more efficient catalytic systems for functionalizing the C-Br bond in the presence of the C-F bond and the amide group.

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule in the final steps of a synthesis is highly desirable. Research into late-stage functionalization of the this compound core could lead to the rapid generation of diverse libraries of compounds for screening. escholarship.org

Unusual Transformations: The specific arrangement of substituents on the pyridine ring may enable unusual and unexpected chemical transformations. A systematic investigation of the reactivity of this compound with a wide range of reagents and under various reaction conditions could reveal novel reaction pathways.

Advanced Analytical and Imaging Techniques for Real-Time Reaction Monitoring and Structural Characterization

A deeper understanding of the chemical behavior of this compound requires the use of advanced analytical and imaging techniques.

Real-Time Reaction Monitoring: Techniques such as in-situ NMR, Raman, and IR spectroscopy allow chemists to monitor the progress of a reaction in real-time. This provides valuable insights into reaction kinetics, intermediates, and mechanisms, which can be used to optimize reaction conditions and improve yields.

Structural Characterization: The definitive characterization of the structure of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Advanced techniques like 2D NMR and single-crystal X-ray diffraction are essential for unambiguously determining the connectivity and stereochemistry of these molecules. ontosight.aiacs.org High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition. acs.org

Molecular Imaging: For derivatives of this compound designed for biological applications, molecular imaging techniques such as Positron Emission Tomography (PET) can be used to visualize their distribution and behavior in living systems. researchgate.netresearchgate.net The incorporation of a fluorine-18 (B77423) radioisotope, for instance, would allow for non-invasive imaging studies. researchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-5-fluoropicolinamide, and how do reaction parameters (e.g., temperature, catalysts) influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of fluoropicolinamide precursors. For example, bromination at the 3-position of 5-fluoropicolinamide using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) is a common approach . Reaction temperature (70–90°C) and solvent polarity (e.g., CCl₄ vs. DMF) critically affect regioselectivity and yield. Optimization should include monitoring by TLC and HPLC to track intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substitution patterns. The fluorine atom induces deshielding in adjacent protons (e.g., H-4 and H-6), with coupling constants (e.g., 3JHF^3J_{H-F}) distinguishing meta/para arrangements .
  • HRMS : Validates molecular weight (C₆H₄BrFN₂O; calc. 232.96 g/mol) and isotopic patterns for bromine .
  • XRD : Resolves crystallographic ambiguity in cases of polymorphic forms .

Q. How does the electron-withdrawing effect of fluorine influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine atom at the 5-position deactivates the pyridine ring, reducing electrophilicity at the 3-bromo site. Kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF) can quantify this effect. Compare activation energies via Arrhenius plots to differentiate SN1/SN2 pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallization in mixed solvents (e.g., EtOH/H₂O) followed by DSC analysis can identify pure phases. Cross-validate NMR data with computational modeling (DFT for 13C^{13}\text{C} chemical shifts) to confirm assignments .

Q. How can regioselectivity be controlled during Suzuki-Miyaura coupling to functionalize this compound?

  • Methodological Answer : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids. The bromine at C3 is more reactive than fluorine, but steric hindrance from the picolinamide group may require bulky ligands (e.g., SPhos) to enhance coupling efficiency. Monitor by LC-MS to optimize molar ratios (1:1.2 substrate:boronic acid) and temperature (80–100°C) .

Q. What analytical methods best quantify trace degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Subject the compound to ICH Q1A(R2) guidelines (40°C/75% RH for 6 months). Use UPLC-PDA-MS with a C18 column (1.7 µm) and 0.1% formic acid in H₂O/ACN gradients to separate degradants. Quantify via external calibration curves and identify unknowns using MS/MS fragmentation patterns .

Q. How do solvent polarity and pH affect the solvolysis kinetics of this compound?

  • Methodological Answer : Conduct pseudo-first-order kinetics experiments in buffered solutions (pH 1–12) using UV-Vis spectroscopy (λ = 270 nm). Polar solvents (e.g., MeCN:H₂O) accelerate hydrolysis via stabilization of transition states. Plot ln(k) vs. pH to identify rate-determining steps (e.g., acid/base catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.